molecular formula C22H15ClFN3O4S B2408700 Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-41-9

Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2408700
CAS No.: 851950-41-9
M. Wt: 471.89
InChI Key: XWHYRXRQXJVMEC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative synthesized as part of a structure–activity relationship (SAR) study targeting inhibitors of tau protein aggregation, a key pathological feature in neurodegenerative diseases like Alzheimer’s . The compound features a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group at position 3, a 4-fluorobenzoylamino group at position 5, and an ethyl ester at position 1. Its synthesis involves a nucleophilic substitution reaction starting from intermediate 29, yielding the final product in 27% after purification by silica gel chromatography . Spectroscopic characterization includes distinct NMR signals for the ethyl ester (δ 1.43 ppm, triplet; δ 4.44 ppm, quartet), 4-chlorophenyl protons (δ 7.42–7.58 ppm), and the methylamino group (δ 3.07 ppm) .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-7-14(24)8-4-12)17(16)21(29)27(26-18)15-9-5-13(23)6-10-15/h3-11H,2H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHYRXRQXJVMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 19
  • H : 15
  • Cl : 1
  • F : 1
  • N : 3
  • O : 3

Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate exhibits various biological activities, primarily attributed to its interactions with specific molecular targets. The presence of the thieno[3,4-d]pyridazine moiety suggests potential inhibitory effects on certain enzyme systems or receptors involved in cellular signaling pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound show promise in various therapeutic areas. These include:

  • Anticancer Activity : Research has highlighted the ability of related compounds to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting a potential role in treating infections.

Case Studies and Research Findings

A number of studies have investigated the biological activity of similar compounds:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis through caspase activation .
  • Antimicrobial Effects : Another research article found that compounds with the thieno[3,4-d]pyridazine scaffold showed promising antibacterial activity against Gram-positive bacteria, indicating potential for development into new antibiotics .
  • Inhibition of Enzymatic Activity : A study focusing on the inhibition of protein kinases revealed that certain structural modifications could enhance binding affinity and specificity towards target enzymes involved in cancer progression .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteriaAntibiotics Journal
Enzyme InhibitionInhibited protein kinasesBiochemical Journal

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : Ethyl 3-(4-chlorophenyl)-5-[(4-fluorobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate is primarily investigated for its potential as a therapeutic agent. Research indicates that derivatives of this compound may exhibit allosteric modulation of certain receptors, influencing their activity without competing with endogenous ligands. This suggests possible applications in treating conditions related to receptor dysfunctions.
  • Anticancer Research : Case studies have demonstrated the compound's potential anticancer properties. For instance, derivatives have shown significant apoptotic effects on cancer cell lines, indicating a pathway for developing new anticancer therapies. In silico studies have revealed favorable binding interactions with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), suggesting pathways for further therapeutic exploration .
  • Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of other biologically active molecules. Its unique thieno[3,4-d]pyridazine framework allows for modifications that can lead to the development of new compounds with enhanced biological activities.

Case Studies and Research Findings

Several research findings highlight the compound's applications:

  • Study on Receptor Modulation : A study indicated that derivatives of this compound acted as allosteric modulators for certain receptors, enhancing their therapeutic potential without direct competition with natural ligands.
  • Anticancer Activity : In vitro studies have shown that compounds derived from this structure significantly increase apoptosis in cancer cell lines like MCF-7 by over 58 times compared to untreated controls. This highlights the compound's potential role in developing novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thienopyridazine derivatives, where structural variations at the 3-aryl, 5-amido, and ester positions influence physicochemical and biological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight Key Substituents Yield (%) Key Spectral Features (¹H NMR) Source
Target compound (4-ClPh, 4-FBzNH) C₂₂H₁₇ClFN₃O₄S 473.90 4-ClPh (C3), 4-FBzNH (C5), ethyl ester 27 δ 1.43 (EtO), 3.07 (MeNH), 7.42–7.58 (ClPh)
Ethyl 5-[(2,4-Cl₂Bz)amino]-3-(4-MePh) analog C₂₃H₁₇Cl₂N₃O₄S 502.37 4-MePh (C3), 2,4-Cl₂BzNH (C5), ethyl ester N/A N/A
Ethyl 5-[(4-CF₃Bz)amino]-3-Ph analog C₂₃H₁₇F₃N₃O₄S 512.46 Ph (C3), 4-CF₃BzNH (C5), ethyl ester N/A N/A
Ethyl 5-[2-(4-ClPh)AcNH]-3-(4-ClPh) analog C₂₃H₁₇Cl₂N₃O₄S 502.37 4-ClPh (C3), 2-(4-ClPh)AcNH (C5), ethyl ester N/A N/A

Key Observations:

Substituent Effects on Lipophilicity and Reactivity The target compound (Cl at C3, F at C5) exhibits moderate lipophilicity due to the balance between electron-withdrawing Cl/F groups and the ethyl ester. In contrast, the 2,4-dichlorobenzoyl analog has higher Cl content, likely increasing hydrophobicity and steric bulk, which may hinder solubility.

Synthetic Challenges and Yields The target compound’s low yield (27%) suggests challenges in introducing the methylamino group (via iodomethane) under the reported conditions.

Spectroscopic Differentiation The methylamino group (δ 3.07 ppm) in the target compound distinguishes it from analogs with bulkier amides (e.g., 2-(4-ClPh)AcNH in ), which would show split signals for methylene or aryl protons.

Biological Implications While specific activity data are unavailable, the 4-fluorobenzoyl group in the target compound may enhance binding to tau protein compared to non-fluorinated analogs due to fluorine’s electronegativity and ability to form hydrogen bonds. The 2,4-Cl₂Bz analog could exhibit stronger hydrophobic interactions but may suffer from reduced solubility, limiting bioavailability.

Research Findings and Trends

  • SAR Insights : The position and nature of aryl/amido substituents critically influence both synthetic feasibility and bioactivity. For instance, electron-withdrawing groups (F, Cl, CF₃) at the benzoyl position enhance stability and target engagement, while methyl groups (e.g., 4-MePh in ) may reduce steric hindrance.
  • Spectroscopic Consistency: All analogs share characteristic thienopyridazine core signals (e.g., δ 7.19 ppm for the thiophene proton in the target compound ), but substituent-specific shifts allow precise structural elucidation.

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